molecular formula C26H26ClN5O3 B2972919 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921882-04-4

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2972919
CAS No.: 921882-04-4
M. Wt: 491.98
InChI Key: YMQQKZIIKZPTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridin-3-one family, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridinone moiety (positions 4–7). Key structural features include:

  • Piperazine-1-carbonyl group: Attached at position 7, substituted with a 3-chlorophenyl ring. The chlorine atom at the meta position may enhance lipophilicity and receptor-binding specificity .
  • 2-Methoxyethyl substituent: At position 5, this ether-linked group likely improves solubility compared to alkyl chains (e.g., ethyl or methyl) .
  • Phenyl group: At position 2, contributing to aromatic stacking interactions in biological targets.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O3/c1-35-15-14-29-17-22(24-23(18-29)26(34)32(28-24)20-7-3-2-4-8-20)25(33)31-12-10-30(11-13-31)21-9-5-6-19(27)16-21/h2-9,16-18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQKZIIKZPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[4,3-c]pyridin-3-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the piperazine ring: This is typically done through amide bond formation using coupling reagents.

    Addition of the 2-methoxyethyl group: This can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs differ in substituents on the piperazine ring, pyridinone core, or side chains. Below is a comparative analysis:

Compound Key Substituents Biological Activity Synthesis Method Reference
Target Compound : 7-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-pyrazolo[4,3-c]pyridin-3-one - 3-Chlorophenyl (piperazine)
- 2-Methoxyethyl (position 5)
Inferred: Potential anticancer/antimicrobial (based on analogs) Likely multi-component one-pot reactions (e.g., pyrazole-pyridine cyclization)
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-pyrazolo[4,3-c]pyridin-3-one - 2-Fluorophenyl (piperazine)
- Ethyl (position 5)
Not reported; fluorophenyl groups often enhance CNS penetration Multi-step alkylation and coupling
5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one - Unsubstituted piperazine
- 3-Methoxypropyl (position 5)
Not reported; methoxypropyl may improve solubility vs. ethyl/methyl
Pyrazolo[4,3-c]pyridines with 2,2,6,6-tetramethylpiperidin-4-one derivatives - Piperidinone-based substituents Anticancer (in vitro: HepG2, MCF-7 cells) Condensation with hydrazinecarbothioamides
Pyrazolo[3,4-b]pyridin-6-ones - Varied aryl/cyano groups at positions 4 and 5 Antimicrobial (Staphylococcus aureus, Candida albicans) Ionic liquid-mediated multi-component synthesis

Key Findings from Comparative Analysis

Piperazine Substitutions: The 3-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to 2-fluorophenyl (electron-withdrawing vs. electron-deficient aromatic systems) .

Position 5 Substituents :

  • 2-Methoxyethyl in the target compound offers a balance between hydrophilicity (via ether oxygen) and flexibility (ethyl chain), contrasting with rigid groups like phenyl or shorter chains (ethyl/methoxypropyl) .

Biological Activity Trends :

  • Pyrazolo[4,3-c]pyridines with piperazine-carbonyl moieties show promise in CNS disorders due to piperazine’s neurotransmitter mimicry .
  • Anticancer activity in analogs (e.g., ) correlates with triazole/thiazole fused rings, suggesting the target compound’s 3-chlorophenyl group could enhance cytotoxicity.

Synthetic Strategies :

  • Multi-component one-pot reactions (e.g., using ionic liquids like [bmim][BF₄]) are efficient for constructing the pyrazolo-pyridine core .
  • Piperazine coupling typically involves carbonyldiimidazole (CDI) or mixed anhydride methods .

Biological Activity

The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a novel pyrazolopyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The IUPAC name of the compound indicates a complex structure featuring a pyrazolo[4,3-c]pyridin core. The synthesis typically involves several steps:

  • Formation of the pyrazolo[4,3-c]pyridin-3-one core through cyclization reactions.
  • Introduction of the 3-chlorophenyl group via nucleophilic substitution.
  • Attachment of the piperazine ring through amide bond formation.
  • Addition of the 2-methoxyethyl group via alkylation reactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine have shown promising results against various cancer cell lines. The activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells has been documented, demonstrating cytotoxic effects that warrant further investigation into the specific mechanisms of action for our compound .

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains. This aligns with findings from related compounds in the same chemical class which have shown effectiveness against a range of pathogens .

Other Biological Activities

Beyond anticancer and antimicrobial properties, derivatives of pyrazolo[4,3-c]pyridines have been associated with various other biological activities including:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Antiviral activity against certain viral infections .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

StudyCompoundActivityFindings
Gul et al. (2018)Mannich BasesAnticancerShowed enhanced cytotoxicity against Huh-7 hepatoma cells compared to standard drugs like 5-fluorouracil .
PMC7115492 (2014)Various Mannich BasesAntimicrobialReported significant antibacterial and antifungal activities across multiple strains .
JP2014500323A (2011)Quinoxaline DerivativesCRTH2 ModulationHighlighted the role of quinoxaline derivatives in modulating immune responses through CRTH2 receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.